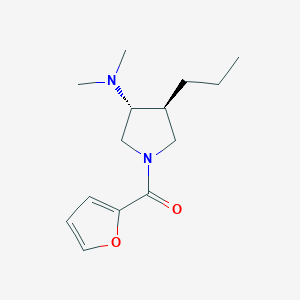![molecular formula C16H15N3O2S2 B5655002 N,N-dimethyl-4-[2-(3-pyridinyl)-1,3-thiazol-4-yl]benzenesulfonamide](/img/structure/B5655002.png)
N,N-dimethyl-4-[2-(3-pyridinyl)-1,3-thiazol-4-yl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of N,N-dimethyl-4-(pyridin-2-yl)aniline , which is an organic compound with the molecular formula C13H14N2 . It contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and an aniline group, which is a phenyl group attached to an amino group .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as the Sonogashira–Hagihara coupling . This is a cross-coupling reaction used in organic chemistry to synthesize carbon–carbon bonds .Molecular Structure Analysis
The molecular structure of similar compounds often involves a pyridine ring attached to an aniline group . The exact structure of “N,N-dimethyl-4-[2-(3-pyridinyl)-1,3-thiazol-4-yl]benzenesulfonamide” would likely depend on the specific arrangement and bonding of these groups.Chemical Reactions Analysis
The chemical reactions involving similar compounds can vary widely depending on the specific compound and the conditions. For example, N,N-dimethyl-4-(pyridin-2-yl)aniline may undergo various reactions due to the presence of the pyridine and aniline groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, N,N-dimethyl-4-(pyridin-2-yl)aniline has a molecular weight of 198.27 .Scientific Research Applications
Comprehensive Analysis of N,N-dimethyl-4-[2-(3-pyridinyl)-1,3-thiazol-4-yl]benzenesulfonamide Applications
Synthesis of Heterocyclic Compounds: N,N-dimethyl-4-[2-(3-pyridinyl)-1,3-thiazol-4-yl]benzenesulfonamide serves as a precursor in the synthesis of various heterocyclic compounds. These compounds are crucial in the development of new pharmaceuticals due to their complex structures and potential biological activities .
Biological Activity Modulation: The compound’s structural features allow it to interact with biological targets, modulating their activity. This interaction can lead to the discovery of new drugs with therapeutic effects against various diseases .
Organocatalysis: In the field of organocatalysis, this compound can act as a catalyst, promoting selective oxidation reactions. This is particularly useful in the synthesis of fine chemicals and active pharmaceutical ingredients .
Material Science: Due to its unique chemical structure, this compound can be used in material science for the modification of polymers and the creation of new materials with desired properties .
Anion Receptor Chemistry: The compound’s ability to form pincer-type structures makes it a good candidate for anion receptor chemistry. This application is significant in the development of sensors and separation technologies .
Chemical Reactivity Studies: Researchers utilize this compound to study chemical reactivity patterns, which can lead to the development of new synthetic methodologies and a deeper understanding of reaction mechanisms .
Environmental Chemistry: In environmental chemistry, the compound’s reactivity can be harnessed to degrade pollutants or synthesize compounds that can help in environmental remediation .
Analytical Chemistry: The compound can be used in analytical chemistry as a reagent for the detection and quantification of various analytes, due to its specific reactivity and the ability to form stable complexes .
Mechanism of Action
Target of Action
The primary targets of N,N-dimethyl-4-[2-(3-pyridinyl)-1,3-thiazol-4-yl]benzenesulfonamide are Tyrosine-protein kinase ABL1 and Tyrosine-protein kinase transforming protein Abl . These proteins play a crucial role in cell differentiation, cell division, cell adhesion, and stress response .
Mode of Action
The compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal functioning of the proteins, leading to changes in the cellular processes they regulate .
Biochemical Pathways
Given its targets, it likely impacts pathways related to cell growth and differentiation .
Result of Action
The inhibition of Tyrosine-protein kinase ABL1 and Tyrosine-protein kinase transforming protein Abl by N,N-dimethyl-4-[2-(3-pyridinyl)-1,3-thiazol-4-yl]benzenesulfonamide can lead to a disruption in cell growth and differentiation . This could potentially have therapeutic applications in conditions characterized by abnormal cell growth.
Action Environment
The action, efficacy, and stability of N,N-dimethyl-4-[2-(3-pyridinyl)-1,3-thiazol-4-yl]benzenesulfonamide can be influenced by various environmental factors. For instance, pH levels, temperature, and the presence of other compounds can affect its activity
Safety and Hazards
Future Directions
properties
IUPAC Name |
N,N-dimethyl-4-(2-pyridin-3-yl-1,3-thiazol-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S2/c1-19(2)23(20,21)14-7-5-12(6-8-14)15-11-22-16(18-15)13-4-3-9-17-10-13/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDVGBGSOPBGPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-methyl-2-buten-1-yl)-8-(1,3-thiazol-2-ylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5654926.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5654943.png)
![2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-methyl-N-[2-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B5654948.png)
![5,6-dimethoxy-2-{2-[rel-(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-2-oxoethyl}-1(2H)-isoquinolinone hydrochloride](/img/structure/B5654954.png)
![9-(2-methoxyisonicotinoyl)-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5654959.png)
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3,6-dimethylisoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B5654962.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-nitrobenzamide](/img/structure/B5654963.png)
![2-{4-[(5-bromo-2-thienyl)methyl]-1-piperazinyl}ethanol](/img/structure/B5654968.png)
![1-(cyclopentylcarbonyl)-N-methyl-N-[3-(1-methyl-1H-imidazol-2-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5654972.png)
![1-{2-[3-(hydroxymethyl)-3-(2-methoxyethyl)-1-piperidinyl]-2-oxoethyl}-2-azepanone](/img/structure/B5654996.png)
![4-[(2-{1-[(3-methyl-2-thienyl)carbonyl]piperidin-4-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5654997.png)

![(3S*,4S*)-4-cyclopropyl-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-pyrrolidinecarboxylic acid](/img/structure/B5655022.png)